11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidinyl group, and a dibenzo[b,e][1,4]diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the piperidinyl group: This can be done through a nucleophilic substitution reaction, where the piperidinyl group is introduced to the core structure.
Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with a similar core structure but different substituents.
Benzodiazepines: A well-known class of compounds with similar pharmacological properties.
Piperidines: Compounds containing the piperidine ring, which may have similar biological activities.
Uniqueness
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H32ClN3O2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H32ClN3O2/c1-28(2)16-22-26(24(33)17-28)27(19-10-12-20(29)13-11-19)32(23-9-5-4-8-21(23)30-22)18-25(34)31-14-6-3-7-15-31/h4-5,8-13,27,30H,3,6-7,14-18H2,1-2H3 |
InChI Key |
CYONLOZIFNOTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCCCC4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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